molecular formula C9H15NO4 B8398261 N-[(Cyclohexyloxy)carbonyl]glycine

N-[(Cyclohexyloxy)carbonyl]glycine

Cat. No. B8398261
M. Wt: 201.22 g/mol
InChI Key: YANYHCUGPZMRAC-UHFFFAOYSA-N
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Patent
US08278329B2

Procedure details

620 mg (4.80 mmol) of ethyl isocyanatoacetate was dissolved in 5 ml of dichloromethane. 10 ml of a solution of 0.56 ml (5.28 mmol) of cyclohexanol in 10 ml of dichloromethane was added to the obtained solution under cooling with ice, and they were stirred at room temperature for 15 minutes. The reaction mixture was concentrated under reduced pressure. 5.8 ml of 1 N aqueous lithium hydroxide solution was added to the concentrate, and the obtained mixture was stirred in a solvent mixture of methanol:water=2:1 at room temperature for 2 hours. The reaction mixture was concentrated under reduced pressure. Water was added to the concentrate and the resultant aqueous layer was washed with ethyl acetate. 0.1 N aqueous hydrochloric acid solution was added to the aqueous layer to control pH at 2 to 3. After extracting with ethyl acetate, the organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to obtain the title compound.
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]([O:7]CC)=[O:6])=[C:2]=[O:3].[CH:10]1([OH:16])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>ClCCl>[CH:10]1([O:16][C:2]([NH:1][CH2:4][C:5]([OH:7])=[O:6])=[O:3])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
620 mg
Type
reactant
Smiles
N(=C=O)CC(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
solution
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
0.56 mL
Type
reactant
Smiles
C1(CCCCC1)O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice, and they
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
5.8 ml of 1 N aqueous lithium hydroxide solution was added to the concentrate
STIRRING
Type
STIRRING
Details
the obtained mixture was stirred in a solvent mixture of methanol
WAIT
Type
WAIT
Details
water=2:1 at room temperature for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
WASH
Type
WASH
Details
the resultant aqueous layer was washed with ethyl acetate
ADDITION
Type
ADDITION
Details
0.1 N aqueous hydrochloric acid solution was added to the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
After extracting with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(CCCCC1)OC(=O)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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